molecular formula C8H17NO2 B13489416 (S)-3-Amino-4-ethylhexanoic acid CAS No. 367278-50-0

(S)-3-Amino-4-ethylhexanoic acid

Cat. No.: B13489416
CAS No.: 367278-50-0
M. Wt: 159.23 g/mol
InChI Key: HOPWNSZDCHOHRY-ZETCQYMHSA-N
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Description

(S)-3-Amino-4-ethylhexanoic acid is an organic compound with the molecular formula C8H17NO2 It is a chiral amino acid derivative, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-ethylhexanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification processes such as crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-4-ethylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

(S)-3-Amino-4-ethylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-ethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing biochemical pathways. It may act as an inhibitor or activator, depending on the context, and can modulate various physiological processes through its interactions.

Comparison with Similar Compounds

    ®-3-Amino-4-ethylhexanoic acid: The enantiomer of (S)-3-Amino-4-ethylhexanoic acid, with different biological activity.

    3-Amino-4-methylhexanoic acid: A structurally similar compound with a methyl group instead of an ethyl group.

    4-Amino-3-ethylhexanoic acid: Another isomer with the amino group at a different position.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to interact selectively with chiral environments makes it valuable in asymmetric synthesis and as a research tool in studying stereochemistry and chiral interactions.

Properties

CAS No.

367278-50-0

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(3S)-3-amino-4-ethylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-3-6(4-2)7(9)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1

InChI Key

HOPWNSZDCHOHRY-ZETCQYMHSA-N

Isomeric SMILES

CCC(CC)[C@H](CC(=O)O)N

Canonical SMILES

CCC(CC)C(CC(=O)O)N

Origin of Product

United States

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